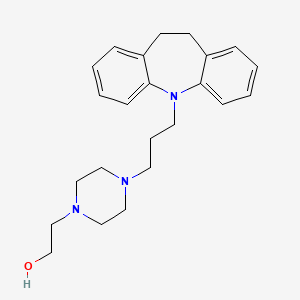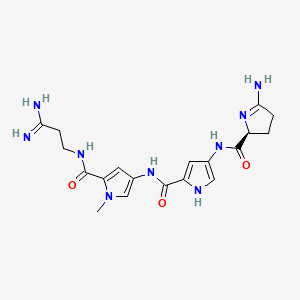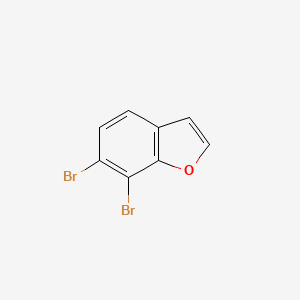![molecular formula C13H16O B14161928 4-(Bicyclo[2.2.1]hept-2-yl)phenol CAS No. 17152-77-1](/img/structure/B14161928.png)
4-(Bicyclo[2.2.1]hept-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of norbornene with phenol under specific conditions. One common method is the Friedel-Crafts alkylation, where norbornene reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(Bicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized phenolic compounds, reduced alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Bicyclo[2.2.1]hept-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
4-(Bicyclo[2.2.1]hept-2-yl)phenol can be compared with other similar compounds, such as:
Norbornene: A bicyclic compound with a similar structure but lacking the phenol group.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
The uniqueness of this compound lies in its combination of a phenol group with a norbornyl moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
17152-77-1 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
4-(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C13H16O/c14-12-5-3-10(4-6-12)13-8-9-1-2-11(13)7-9/h3-6,9,11,13-14H,1-2,7-8H2 |
InChI 键 |
JMOZKVLKCGVOAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
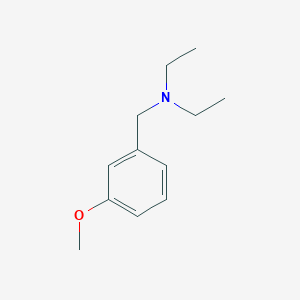
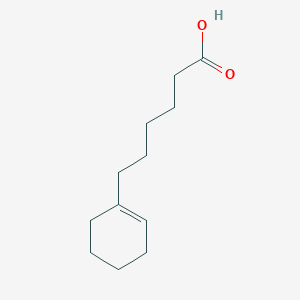
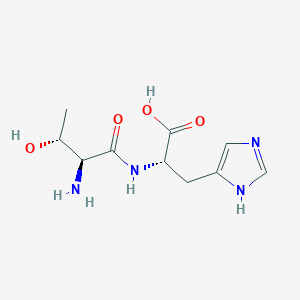
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
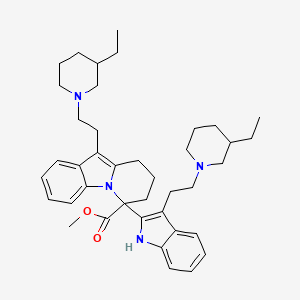
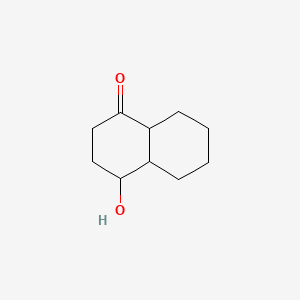
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)

